(6E)-6-[[1-[3-(2-chlorophenoxy)propyl]indol-3-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Overview
Description
(6E)-6-[[1-[3-(2-chlorophenoxy)propyl]indol-3-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a useful research compound. Its molecular formula is C23H18ClN5O2S and its molecular weight is 463.9 g/mol. The purity is usually 95%.
The exact mass of the compound 6-({1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}methylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is 463.0869737 g/mol and the complexity rating of the compound is 846. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antifungal and Antibacterial Agents
Research has shown that derivatives of thiadiazolo[3,2-a]pyrimidinones exhibit potent antifungal and antibacterial properties. For instance, studies on pyridine derivatives with thiadiazolyl moieties have revealed significant antifungal activity, suggesting their potential as antifungal agents (Rajput, Sharma, & Yashovardhan, 2011). Similarly, novel benzothiazole pyrimidine derivatives have demonstrated both antibacterial and antifungal activities, indicating their applicability in combating microbial infections (Maddila et al., 2016).
Anticancer Research
Compounds related to thiadiazolo[3,2-a]pyrimidinones have been explored for their anticancer properties. A study highlighted the synthesis of thiadiazolo[3,2-a]pyrimidin-5-one derivatives and their evaluation against human breast and lung cancer cell lines. Some derivatives exhibited promising anticancer activity, underscoring their potential in anticancer research (Gaonkar et al., 2018).
Anti-inflammatory and Antinociceptive Properties
Thiadiazolo[3,2-a]pyrimidine derivatives have also been investigated for their anti-inflammatory and antinociceptive effects. A study synthesizing and evaluating thiazolopyrimidine derivatives as anti-inflammatory agents found that some compounds showed significant activity, suggesting their utility in developing new anti-inflammatory drugs (Tozkoparan et al., 1999).
Antioxidant Potential
The antioxidant capacity of thiadiazolo[3,2-a]pyrimidinone derivatives has been explored, with findings suggesting that these compounds can effectively scavenge free radicals. This property is crucial for developing therapeutics aimed at mitigating oxidative stress-related diseases (Aziz et al., 2021).
Properties
IUPAC Name |
(6E)-6-[[1-[3-(2-chlorophenoxy)propyl]indol-3-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O2S/c24-18-7-2-4-9-20(18)31-11-5-10-28-13-15(16-6-1-3-8-19(16)28)12-17-21(25)29-23(27-22(17)30)32-14-26-29/h1-4,6-9,12-14,25H,5,10-11H2/b17-12+,25-21? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSAAWWVQGQVKW-SZRLJQQQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCOC3=CC=CC=C3Cl)C=C4C(=N)N5C(=NC4=O)SC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CCCOC3=CC=CC=C3Cl)/C=C/4\C(=N)N5C(=NC4=O)SC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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